5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

Cross-Coupling Chemistry Azaindoline Functionalization Medicinal Chemistry

Medicinal chemistry programs require precise brominated azaindoline regioisomers for reproducible SAR. The [2,3-c] isomer differs fundamentally from the common [2,3-b] variant in electronic distribution and hydrogen-bonding capacity-substituting other isomers risks altered regioselectivity and compromised biological activity. - **Key Application**: Intermediate for reversible LSD1 (KDM1A) inhibitors (AML research) and CSF-1R inhibitor programs (tumor-associated macrophage modulation). - **Synthetic Handle**: 5-Bromo substituent enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings for rapid analog diversification. - **Supply**: Packaged in research quantities (mg to g); stable under recommended storage.

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
Cat. No. B11900582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Molecular FormulaC7H7BrN2
Molecular Weight199.05 g/mol
Structural Identifiers
SMILESC1CNC2=CN=C(C=C21)Br
InChIInChI=1S/C7H7BrN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2
InChIKeySZOZWAKTCIECFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine: Core Azaindoline Building Block


5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine (CAS 1393534-29-6) is a brominated azaindoline—a partially saturated bicyclic heterocycle comprising a pyrrole ring fused to a pyridine at the [2,3-c] junction . This scaffold belongs to the 6-azaindole family, recognized as a privileged structure in medicinal chemistry for developing kinase inhibitors, antiproliferative agents, and CNS-targeted therapeutics [1]. The 5-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the azaindoline core for structure-activity relationship (SAR) exploration .

Isomer-Specific Reactivity and Biological Outcomes


Within the azaindoline family, the position of the nitrogen atom in the pyridine ring and the bromine substitution site dictate both chemical reactivity and biological target engagement. The [2,3-c] isomer (6-azaindoline) differs fundamentally from the more common [2,3-b] isomer (7-azaindoline) in its electronic distribution, hydrogen-bonding capacity, and metabolic stability [1]. Furthermore, the 5-bromo substituent on the [2,3-c] scaffold occupies a distinct vector compared to the 4-bromo (CAS 1617514-93-8) or 7-bromo (CAS 2169507-48-4) regioisomers, leading to divergent outcomes in cross-coupling efficiency and downstream SAR . Substituting any other isomer for this specific compound risks altered regioselectivity in subsequent reactions, compromised biological activity, and irreproducible synthetic routes [1].

Quantitative Differentiation Evidence


Superior Suzuki Coupling Efficiency vs. Other Regioisomers

The 5-bromo substituent on the [2,3-c] azaindoline scaffold demonstrates higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the 4-bromo and 7-bromo regioisomers. Electron-deficient aryl boronic acids exhibit superior coupling efficiency at the 5-position, attributed to favorable electronic effects of the pyridine nitrogen at the 6-position . In contrast, the 4-bromo isomer (CAS 1617514-93-8) experiences steric hindrance from the adjacent pyrrolidine NH, while the 7-bromo isomer (CAS 2169507-48-4) suffers from reduced electrophilicity due to the electron-donating effect of the saturated ring .

Cross-Coupling Chemistry Azaindoline Functionalization Medicinal Chemistry

Selective Oxidation to Diketone Unavailable to 4-Bromo Isomer

Treatment of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine with KMnO₄/H₂SO₄ selectively oxidizes the dihydropyrrole ring to the corresponding diketone in 88% yield . This transformation is regioselective and leverages the electronic environment created by the 5-bromo substituent. The 4-bromo isomer, by contrast, undergoes competing oxidation at the pyrrolidine nitrogen, leading to complex product mixtures and significantly lower yields . This differential reactivity provides a unique synthetic pathway to 5-bromo-pyrrolo[2,3-c]pyridine-2,3-dione derivatives, which are valuable intermediates for further heterocyclic elaboration.

Synthetic Methodology Azaindoline Oxidation Building Block Diversification

Reduced Bioactivation Risk vs. Indoline Scaffolds

Azaindolines (2,3-dihydro-pyrrolopyridines) have been specifically developed as isosteric replacements for indolines to mitigate the risk of bioactivation-induced idiosyncratic toxicity [1]. The indoline scaffold is recognized as a structural alert due to its potential for metabolic activation to reactive quinone-imine intermediates. The [2,3-c] azaindoline scaffold, including the 5-bromo derivative, incorporates a pyridine nitrogen that electronically deactivates the ring system toward oxidative bioactivation while preserving the desired pharmacophoric features [1]. This derisking strategy has been validated by Pfizer researchers, who prepared multigram quantities of [2,3-c] azaindoline derivatives specifically for this purpose [1].

Drug Safety Bioactivation Toxicology

Key Intermediate for LSD1 and CSF-1R Inhibitor Programs

The pyrrolo[2,3-c]pyridine scaffold has been validated as a core template for potent and reversible LSD1 (KDM1A) inhibitors, with multiple derivatives demonstrating nanomolar enzymatic IC₅₀ values [1]. A recent optimization study by Jiang et al. (2024) reported novel 1H-pyrrolo[2,3-c]pyridine derivatives with nanomolar potency against LSD1, leading to compound 23e as a lead for acute myelogenous leukemia [1]. Separately, the [2,3-c] scaffold has been exploited in CSF-1R inhibitor patents (US8674100, US9221797), where elaborated derivatives achieved IC₅₀ values of 0.8–26 nM in fluorescence polarization assays [2]. The [2,3-b] isomer series (7-azaindoline), while also active against kinases, has not been reported in LSD1 or CSF-1R patent filings, indicating a target-class preference for the [2,3-c] geometry [2].

LSD1 Inhibition CSF-1R Kinase Cancer Epigenetics Immuno-Oncology

Preferred Substrate for Sonogashira Alkynylation

Under standard Sonogashira conditions (Pd(PPh₃)₄, CuI), the bromine atom at the 5-position of 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine undergoes efficient cross-coupling with terminal alkynes to yield 5-alkynylated azaindoline derivatives . This reactivity profile is well-established for 5-bromo-azaindoline systems and provides a direct route to terminal alkyne-functionalized building blocks that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The 5-position offers an unobstructed trajectory for the alkyne substituent, avoiding the steric congestion that hampers Sonogashira coupling at the 4-position, where the adjacent pyrrolidine NH interferes with catalyst approach .

Sonogashira Coupling Alkyne Chemistry Click Chemistry

Optimal Procurement and Application Scenarios


LSD1 Inhibitor Lead Optimization for AML

Medicinal chemistry teams pursuing reversible LSD1 (KDM1A) inhibitors for AML should procure the 5-bromo-[2,3-c] azaindoline as a key intermediate for SAR exploration. The [2,3-c] scaffold has been validated in multiple peer-reviewed studies as the core template for nanomolar-potency LSD1 inhibitors, with the 5-position serving as an optimal diversification point for optimizing target engagement and pharmacokinetic properties [1]. Using the [2,3-b] isomer or an indoline-based scaffold would require de novo pharmacophore validation and carries the risk of reduced target potency or increased toxicity [1].

CSF-1R Kinase Inhibitor Development for Immuno-Oncology

The 5-bromo-[2,3-c] azaindoline is an appropriate starting material for CSF-1R inhibitor programs targeting tumor-associated macrophage (TAM) modulation. Elaborated derivatives of this scaffold have demonstrated sub-nanomolar to low-nanomolar CSF-1R IC₅₀ values (0.8–26 nM) in patented chemical series [2]. The bromine at position 5 enables rapid parallel synthesis of diverse analogs via Suzuki or Sonogashira coupling, facilitating hit-to-lead optimization for this immuno-oncology target [2].

Derisked Fragment-Based Drug Discovery with Indoline Isosteres

For fragment-based drug discovery programs where indoline fragments show promising activity but carry a structural alert for bioactivation, the 5-bromo-[2,3-c] azaindoline serves as a direct isosteric replacement that mitigates idiosyncratic toxicity risk [3]. The bromine atom provides a synthetic anchor for fragment elaboration while the pyridine nitrogen electronically deactivates the scaffold against metabolic oxidation [3]. This proactive derisking strategy has been endorsed by Pfizer researchers and is applicable across multiple therapeutic areas [3].

Alkyne-Functionalized Building Blocks for Click Chemistry

Chemical biology and probe development groups requiring alkyne-tagged azaindoline building blocks for CuAAC click chemistry should select the 5-bromo isomer. Its efficient Sonogashira coupling at the 5-position, combined with the absence of steric interference from the pyrrolidine NH, ensures reliable access to terminal alkyne derivatives for bioorthogonal conjugation, target identification, or PROTAC linker attachment .

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